molecular formula C18H14N2O2 B3384033 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid CAS No. 519137-38-3

3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid

Cat. No.: B3384033
CAS No.: 519137-38-3
M. Wt: 290.3 g/mol
InChI Key: QWPUNBPIUCTWSD-VAWYXSNFSA-N
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Description

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant cytotoxic activity against human breast cancer cell line (MCF-7) in vitro . This suggests that it may interact with key enzymes and proteins involved in cell proliferation and survival.

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. In particular, it has been found to reduce cell viability in a dose-dependent manner, with the most potent effects observed at higher concentrations . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its cytotoxic activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its cytotoxic effects suggest that it may have long-term impacts on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid typically involves the reaction of phenylhydrazine with substituted ketones to form Schiff bases, followed by cyclization to form the pyrazole ringThe reaction conditions often include the use of ethanol as a solvent and sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives

Properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPUNBPIUCTWSD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.